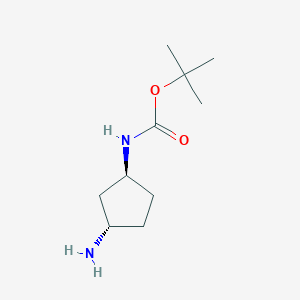

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBVMVTUWHCOHX-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666923 | |

| Record name | tert-Butyl [(1S,3S)-3-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645400-44-8 | |

| Record name | tert-Butyl [(1S,3S)-3-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate, a chiral bifunctional molecule of significant interest in medicinal chemistry and drug discovery. As a versatile building block, it incorporates a stereochemically defined 1,3-diaminocyclopentane scaffold, with one amine functionality protected by a tert-butyloxycarbonyl (Boc) group. This guide will delve into its structure, physicochemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in research and development.

Introduction and Molecular Overview

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (CAS Number: 645400-44-8) is a key synthetic intermediate that provides a rigid cyclopentane core with two spatially distinct amino groups.[1] The cis-(1S,3S) stereochemistry of the substituents on the cyclopentane ring offers a defined three-dimensional structure, which is a valuable attribute in the design of targeted therapeutics. The presence of a primary amine and a Boc-protected amine allows for orthogonal chemical modifications, making it a highly sought-after building block in the synthesis of complex molecules.[2]

The Boc protecting group is stable under a wide range of non-acidic conditions, allowing for selective reactions at the free primary amine.[2] Subsequent deprotection of the Boc group under acidic conditions reveals the second primary amine, enabling further functionalization.[2] This differential reactivity is fundamental to its utility in multi-step synthetic strategies.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate is essential for its effective use in the laboratory.

General and Computed Properties

| Property | Value | Source |

| CAS Number | 645400-44-8 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| IUPAC Name | tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | [1] |

| Synonyms | tert-butyl (1S,3S)-3-aminocyclopentylcarbamate, (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane | [1][3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% or 97% | [3][4] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [4] |

| logP | 1.3909 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

Spectroscopic Characterization

Predicted ¹H NMR (DMSO-d₆):

-

δ 6.74 (broad d, 1H)

-

δ 3.86-3.92 (m, 1H)

-

δ 3.28 (quintet, 1H)

-

δ 1.73-1.98 (m, 2H)

-

δ 1.43-1.59 (m, 2H)

-

δ 1.22-1.41 (m, 1H)

-

δ 1.36 (s, 9H)

-

δ 1.07-1.20 (m, 1H)[5]

Predicted ¹³C NMR (DMSO-d₆):

-

δ 155.0

-

δ 77.2

-

δ 50.8

-

δ 50.0

-

δ 42.6

-

δ 34.2

-

δ 31.2

-

δ 28.3[5]

Infrared (IR) Spectroscopy: The IR spectrum of a related tert-butyl carbamate shows characteristic peaks for the N-H stretching of the carbamate and amine, C=O stretching of the carbamate, and C-N stretching.[6] For tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate, one would expect to see:

-

N-H stretching (carbamate): ~3300-3400 cm⁻¹

-

N-H stretching (primary amine): ~3200-3400 cm⁻¹ (likely two bands)

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=O stretching (carbamate): ~1680-1700 cm⁻¹

-

N-H bending (amine and amide): ~1500-1650 cm⁻¹

Synthesis and Purification

The synthesis of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate typically involves the selective mono-Boc protection of (1S,3S)-cyclopentane-1,3-diamine. A general and effective method for this transformation is outlined below.

Synthetic Workflow: Mono-Boc Protection of a Diamine

Caption: General workflow for the synthesis of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.

Experimental Protocol: General Procedure for Mono-Boc Protection

This protocol is a generalized procedure based on common methods for the mono-Boc protection of diamines.[7] Optimization may be required for specific scales and desired purity.

Materials:

-

(1S,3S)-Cyclopentane-1,3-diamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Procedure:

-

Dissolve (1S,3S)-cyclopentane-1,3-diamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (0.9-1.0 eq) in anhydrous DCM.

-

Add the (Boc)₂O solution dropwise to the cooled diamine solution over a period of 1-2 hours. The slow addition is crucial to minimize the formation of the di-protected byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired mono-Boc protected product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate stems from the differential reactivity of its two amino groups.

Reactions at the Primary Amine

The free primary amine is a nucleophile and can participate in a variety of common organic transformations, including:

-

Acylation: Reaction with acyl chlorides, anhydrides, or activated esters to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides or other electrophiles to form secondary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions to reveal the second primary amine.[2] Common reagents for Boc deprotection include:

-

Trifluoroacetic acid (TFA) in DCM.

-

Hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol, or diethyl ether).

Caption: Orthogonal reactivity of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.

Applications in Medicinal Chemistry

The rigid cyclopentane scaffold and the defined stereochemistry of the amino groups make this building block valuable for introducing conformational constraint in drug candidates. This can lead to improved binding affinity and selectivity for biological targets. While specific examples of its incorporation into late-stage clinical candidates or approved drugs are not widely publicized, its structural motif is relevant to the design of:

-

Protease inhibitors: The diamine scaffold can mimic peptide backbones.

-

Kinase inhibitors: The amino groups can serve as key hydrogen bond donors or as points for linker attachment.[2]

-

GPCR ligands: The rigid structure can help in achieving the desired orientation of pharmacophoric groups.

Stability, Storage, and Safety

Stability and Storage

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is generally stable under standard laboratory conditions. However, due to the presence of the Boc group, it is sensitive to strong acids. The primary amine can be susceptible to oxidation over time.

-

Storage Conditions: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere, protected from light, and refrigerated at 4°C.[4] For short-term use, storage at room temperature is also acceptable.[3]

Safety and Handling

Based on available data, tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a chemical fume hood to avoid inhalation.

-

Conclusion

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a valuable and versatile chiral building block for medicinal chemistry and organic synthesis. Its defined stereochemistry and orthogonal protecting group strategy provide a powerful tool for the construction of complex, conformationally constrained molecules. A thorough understanding of its chemical properties, reactivity, and handling, as outlined in this guide, is crucial for its successful application in the development of novel therapeutics.

References

Sources

- 1. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. tert-butyl [(1S,3S)-3-aminocyclopentyl]carbamate, CAS No. 645400-44-8 - iChemical [ichemical.com]

- 6. researchgate.net [researchgate.net]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

A Comprehensive Technical Guide to the Physical Characteristics of tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate (CAS: 645400-44-8)

This guide provides an in-depth analysis of the physical and chemical properties of tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate, a key chiral building block utilized by researchers in the synthesis of novel therapeutic agents. Understanding these fundamental characteristics is paramount for its effective handling, reaction optimization, and integration into drug discovery workflows.

Molecular Identity and Structural Descriptors

The compound, identified by CAS Number 645400-44-8 , is a carbamate-protected aminocyclopentane derivative.[1][2][3] The Boc (tert-butoxycarbonyl) protecting group on one amine allows for selective functionalization of the free primary amine, making it a valuable intermediate in complex syntheses. Its core molecular identifiers are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][4] |

| Molecular Weight | 200.28 g/mol | [1][4] |

| InChI Key | PGBVMVTUWHCOHX-YUMQZZPRSA-N | |

| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCN | [1] |

From a medicinal chemistry perspective, computational descriptors provide predictive insights into the molecule's behavior in biological systems.

-

Topological Polar Surface Area (TPSA): 64.35 Ų.[4] This value suggests moderate cell permeability, a critical factor in drug design.

-

Partition Coefficient (logP): 1.3909.[4] This indicates a degree of lipophilicity, balancing aqueous solubility with membrane permeability.

-

Hydrogen Bond Donors/Acceptors: The molecule has 2 hydrogen bond donors and 3 acceptors.[4] These sites are crucial for molecular recognition and interaction with biological targets.

Physicochemical Properties

The observable physical characteristics of a compound dictate its handling, storage, and application. While the compound is readily available from suppliers, key empirical data such as a precise melting point and comprehensive solubility profile are not consistently reported in public databases. The available data, including predicted values, are presented below.

| Property | Value | Notes | Source(s) |

| Physical Form | Solid | Empirically determined. | |

| Appearance | Off-white solid | Empirically determined. | [5] |

| Melting Point | Not Reported | Requires experimental determination. | [6] |

| Boiling Point | 304.2 ± 31.0 °C | Predicted value. | [5] |

| Density | 1.04 ± 0.1 g/cm³ | Predicted value. | [5] |

| pKa | 12.37 ± 0.40 | Predicted value. | [5] |

The absence of a reported melting point and specific solubility data necessitates empirical validation in the laboratory, as outlined in the following section.

Standard Methodologies for Physical Characterization

As a Senior Application Scientist, my primary directive is to bridge the gap between catalog data and real-world application. The following protocols are designed as self-validating systems to empirically determine the critical physical properties of a research chemical like CAS 645400-44-8.

Experimental Workflow for Physicochemical Profiling

Caption: Workflow for empirical characterization of a research chemical.

Protocol 3.1: Determination of Appearance

-

Objective: To accurately describe the physical state and appearance of the material.

-

Methodology:

-

Place approximately 10-20 mg of the substance on a clean, dry watch glass.

-

Observe the sample against both a white and a black background under bright, neutral laboratory lighting.

-

Record the physical state (e.g., crystalline solid, amorphous powder).

-

Record the color (e.g., white, off-white, beige).[5]

-

Note any other relevant characteristics, such as hygroscopicity or electrostatic behavior.

-

-

Causality: This foundational step ensures batch-to-batch consistency and can provide early warnings of potential degradation or impurities, which often manifest as color changes.

Protocol 3.2: Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. This is a critical indicator of purity.

-

Methodology:

-

Finely crush a small amount of the solid into a powder.

-

Pack the powder into a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.

-

Allow the apparatus to cool. Using a fresh sample, repeat the measurement, this time heating at a slower rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is the range T1-T2.

-

-

Trustworthiness: A sharp melting range (e.g., < 2 °C) is indicative of high purity. A broad or depressed melting range suggests the presence of impurities. This protocol provides a self-validating check on material quality.

Protocol 3.3: Qualitative Solubility Assessment

-

Objective: To determine the solubility of the compound in a range of common laboratory solvents, which is essential for planning reactions, purifications, and biological assays.

-

Methodology:

-

Aliquot approximately 5 mg of the compound into separate, labeled glass vials.

-

To each vial, add a different solvent (e.g., Water, Ethanol, Methanol, Dichloromethane, DMSO, Ethyl Acetate) in 100 µL increments.

-

After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.

-

Continue adding solvent up to a total volume of 1 mL.

-

Classify the solubility as: Freely Soluble (< 1 mg/mL), Soluble (1-10 mg/mL), Sparingly Soluble (10-50 mg/mL), or Insoluble (> 50 mg/mL required for dissolution).

-

-

Causality: This systematic approach prevents wasted material and time. Knowing that a compound is insoluble in a reaction solvent, for instance, allows a researcher to select a more appropriate one from the outset, ensuring reaction homogeneity and reproducibility.

Safety and Handling

For the safety of researchers, it is crucial to be aware of the potential hazards associated with this compound.

-

GHS Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Signal Word: Warning.[1]

-

Storage: Recommended storage conditions are to keep the container in a dark place under an inert atmosphere.[5] While some suppliers ship at room temperature, long-term storage at refrigerated temperatures (2-8°C) is advisable to ensure stability.[4]

Conclusion

tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate (CAS: 645400-44-8) is an off-white solid with well-defined molecular and computational properties that make it a valuable tool in medicinal chemistry.[5] However, a comprehensive understanding for laboratory application requires the empirical determination of key physical characteristics like melting point and solubility. The protocols detailed herein provide a robust framework for researchers to generate this critical data, ensuring the compound's effective and safe utilization in the pursuit of novel drug candidates.

References

-

(Source: ChemicalBook)

-

(Source: ChemicalBook)

-

(Source: AChemBlock)

-

(Source: Aribo Biotechnology)

-

(Source: Chemenu)

-

(Source: ChemScene)

-

(Source: Apollo Scientific)

-

(Source: Crysdot LLC)

-

(Source: PubChem)

-

(Source: AChemBlock)

-

(Source: Sigma-Aldrich)

-

(Source: Synthonix)

-

(Source: Sigma-Aldrich)

Sources

- 1. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate 97% | CAS: 645400-44-8 | AChemBlock [achemblock.com]

- 3. Synthonix, Inc > 645400-44-8 | tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate [synthonix.com]

- 4. chemscene.com [chemscene.com]

- 5. 645400-44-8 | CAS DataBase [m.chemicalbook.com]

- 6. cas 645400-44-8|| where to buy (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane [chemenu.com]

A Comprehensive Technical Guide to (1S,3S)-3-Boc-aminocyclopentylamine: A Key Chiral Building Block in Modern Drug Discovery

Foreword: The Strategic Importance of Chiral Intermediates

In the landscape of contemporary drug development, the emphasis on stereochemical purity is paramount. The differential pharmacological and toxicological profiles of enantiomers and diastereomers necessitate precise control over the three-dimensional architecture of active pharmaceutical ingredients (APIs). Chiral building blocks, such as (1S,3S)-3-Boc-aminocyclopentylamine, are instrumental in achieving this stereochemical fidelity. This guide provides an in-depth technical overview of this critical intermediate, from its fundamental chemical identity to its synthesis and pivotal role in the creation of life-saving therapeutics.

Molecular Identity and Structural Elucidation

(1S,3S)-3-Boc-aminocyclopentylamine is a chiral diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This selective protection is crucial for its utility in multi-step syntheses, allowing for sequential reactions at the two different amine functionalities.

Chemical Structure and Stereochemistry

The molecule possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. The "(1S,3S)" designation specifies a trans configuration of the amino and Boc-amino groups relative to the cyclopentane ring.

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear representation of the molecule's structure, including its stereochemistry.

Canonical SMILES String: CC(C)(C)OC(=O)N[C@H]1CCN[1]

This notation precisely defines the atomic connectivity and the stereochemical configuration at the two chiral centers.

IUPAC Nomenclature and Other Identifiers

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1S,3S)-3-Boc-aminocyclopentylamine is essential for its handling, reaction optimization, and purification.

| Property | Value | Source |

| Appearance | Off-white solid | [3] |

| Boiling Point (Predicted) | 304.2 ± 31.0 °C | [3] |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 12.37 ± 0.40 | [3] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere | [4] |

Synthesis and Manufacturing

The enantioselective synthesis of (1S,3S)-3-Boc-aminocyclopentylamine is a critical aspect of its utility. The primary goal is to achieve high stereochemical purity, as the presence of other stereoisomers can lead to impurities in the final API.

Retrosynthetic Analysis

A common retrosynthetic approach involves the stereoselective reduction of a corresponding azido-substituted precursor. This strategy leverages the reliability of catalytic hydrogenation for the clean conversion of azides to amines.

Caption: Retrosynthetic approach for (1S,3S)-3-Boc-aminocyclopentylamine.

Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative method for the synthesis of (1S,3S)-3-Boc-aminocyclopentylamine from its azido precursor.

Procedure:

-

Reaction Setup: A flask is charged with tert-butyl [(1S,3S)-3-azidocyclopentyl]carbamate (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) paste in methanol.

-

Hydrogenation: The flask is subjected to a positive pressure of hydrogen gas (typically using a balloon) and the reaction mixture is stirred vigorously at room temperature. The reaction is monitored by an appropriate method, such as Thin Layer Chromatography (TLC), until the starting material is consumed. This process can take several hours to overnight.

-

Work-up: Upon completion, the catalyst is carefully removed by filtration through a pad of celite. The filter cake is washed with methanol to ensure complete recovery of the product.

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The resulting residue, typically a thick oil, can be further purified if necessary, for instance by column chromatography, to afford the high-purity (1S,3S)-3-Boc-aminocyclopentylamine.[3]

Caption: Experimental workflow for the synthesis of (1S,3S)-3-Boc-aminocyclopentylamine.

Mechanism of Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Boc Protection

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O). The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the Boc-protected amine, carbon dioxide, and tert-butanol.

Boc Deprotection

The removal of the Boc group is most commonly accomplished using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Applications in Drug Discovery and Development

(1S,3S)-3-Boc-aminocyclopentylamine is a valuable intermediate in the synthesis of several APIs. Its primary and most well-documented application is in the preparation of Ticagrelor.

Key Intermediate in the Synthesis of Ticagrelor

Ticagrelor is an antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome. It is a reversible P2Y12 receptor antagonist. The (1S,3S)-stereochemistry of the aminocyclopentane core is essential for the drug's activity. (1S,3S)-3-Boc-aminocyclopentylamine serves as a crucial chiral precursor for introducing this stereochemically defined fragment into the Ticagrelor scaffold. Its use ensures the stereochemical integrity of the final drug product, which is critical for its efficacy and safety profile.

Potential in the Synthesis of Other Bioactive Molecules

The unique stereochemical and functional group arrangement of (1S,3S)-3-Boc-aminocyclopentylamine makes it an attractive building block for the synthesis of other complex molecules. It can be employed in the development of novel ligands for various biological targets where a constrained diamine pharmacophore is desired. For example, it is used as a reactant in the synthesis of C-2 hydroxyethyl imidazopyrrolo pyridines, which act as JAK1 inhibitors.[3]

Quality Control and Analytical Methods

Ensuring the chemical and stereochemical purity of (1S,3S)-3-Boc-aminocyclopentylamine is critical for its use in pharmaceutical synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess for the presence of impurities.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric and diastereomeric purity of the compound.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Conclusion

(1S,3S)-3-Boc-aminocyclopentylamine stands as a testament to the importance of chiral building blocks in modern medicinal chemistry. Its well-defined stereochemistry and the versatility of its protected and free amino groups provide a reliable and efficient means to introduce a key structural motif into complex APIs like Ticagrelor. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

References

-

PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-N-(1S_3S-3-aminocyclopentyl_carbamate]([Link]

-

Capot Chemical. 645400-44-8 | tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate. [Link]

Sources

An In-Depth Technical Guide to the Stereochemistry and Application of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate

Executive Summary

This technical guide provides a comprehensive analysis of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate, a critical chiral building block in modern medicinal chemistry. The precise spatial arrangement of its functional groups, defined by the (1S,3S) absolute configuration, makes it an invaluable scaffold for creating highly specific and potent therapeutic agents. This document elucidates the compound's stereochemical landscape, details robust stereoselective synthetic strategies, outlines rigorous analytical protocols for quality control, and explores its application in drug development. It is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this molecule's properties and handling.

Introduction: A Molecule of Strategic Importance

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a mono-Boc-protected derivative of cis-1,3-diaminocyclopentane. Its utility stems from the defined three-dimensional orientation of its amino and protected amino groups on a conformationally constrained cyclopentyl ring. This rigid structure allows for the precise positioning of pharmacophoric elements, enabling highly selective interactions with biological targets.

1.1 Chemical Identity and Nomenclature

-

IUPAC Name: tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate[1]

-

Synonyms: Boc-(1S,3S)-3-aminocyclopentylamine

1.2 The Significance of the (1S,3S)-Cyclopentane-1,3-diamine Scaffold

The cyclopentane ring is a prevalent motif in natural products and pharmaceuticals due to its favorable balance of rigidity and conformational flexibility. The 1,3-disubstitution pattern, particularly the cis-(1S,3S) isomer, provides a unique stereochemical platform. The two functional groups are held in a defined spatial relationship, which is critical for creating molecules that can bind to specific pockets in enzymes or receptors. The differential protection (one free amine, one Boc-carbamate) allows for sequential, regioselective chemical modifications, making it a versatile starting material for constructing complex molecular architectures. The importance of specific stereoisomers is well-documented; for instance, in related cyclopentane derivatives, the (1S,3R) configuration can exhibit dramatically different biological activity compared to other isomers, highlighting the necessity of strict stereochemical control[4].

Elucidation of Stereochemistry

The defining feature of this molecule is its stereochemistry. Understanding the absolute and relative configurations of its two stereocenters is paramount for its correct application.

2.1 Absolute and Relative Configuration

-

Absolute Configuration (1S,3S): The molecule possesses two chiral centers at carbons C1 and C3 of the cyclopentane ring. According to the Cahn-Ingold-Prelog (CIP) priority rules, both centers are assigned the 'S' configuration.

-

Relative Configuration (cis): The (1S,3S) designation dictates that both the aminomethyl and the carbamate substituents are on the same face of the cyclopentane ring. This is known as the cis configuration. The enantiomer is the (1R,3R) compound, while the trans diastereomers are (1R,3S) and (1S,3R)[5][6]. Maintaining this cis relationship is often a key challenge in synthesis and a critical factor for biological activity.

2.2 The Diastereomeric Landscape

The synthesis of 1,3-disubstituted cyclopentanes can potentially yield four stereoisomers. It is crucial to differentiate the desired (1S,3S) isomer from its enantiomer ((1R,3R)) and its two diastereomers ((1R,3S) and (1S,3R)). Diastereomers have different physical properties and can often be separated by standard chromatography, but enantiomers require chiral-specific methods. The failure to control stereochemistry can lead to products with diminished efficacy, altered pharmacological profiles, or off-target effects.

Caption: Relationship between stereoisomers of 1,3-diaminocyclopentane.

Stereoselective Synthesis Strategies

Obtaining the enantiomerically pure (1S,3S) isomer is a non-trivial synthetic challenge. The development of new stereoselective methods for creating substituted cyclopentanes is a significant area of organic chemistry research[7][8]. Two primary strategies are employed: the resolution of a racemic mixture and direct asymmetric synthesis.

3.1 Causality Behind Method Selection

The choice between resolution and asymmetric synthesis is driven by factors such as cost, scale, available starting materials, and the required level of enantiopurity.

-

Chiral Resolution: Often more straightforward to implement at a lab scale but is inherently inefficient as it discards at least 50% of the material (the unwanted enantiomer). It is best suited when a cost-effective synthesis of the racemic diamine is available.

-

Asymmetric Synthesis: A more elegant and atom-economical approach that builds the desired stereochemistry directly. This requires specialized chiral catalysts or auxiliaries and significant process development but is often preferred for large-scale manufacturing to maximize yield and minimize waste.

Sources

- 1. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 645400-44-8[tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate]- Acmec Biochemical [acmec.com.cn]

- 4. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Stereochemical Dichotomy of 1,3-Aminocyclopentyl Carbamates: A Comparative Analysis of (1S,3S)-trans and (1R,3S)-cis Diastereomers

Abstract

Stereoisomerism is a cornerstone of modern drug development, where the three-dimensional arrangement of atoms dictates biological function. Within the valuable class of cyclopentane scaffolds, 1,3-disubstituted aminocyclopentyl carbamates present a compelling case study in diastereomeric differentiation. This technical guide provides an in-depth comparison of two key diastereomers: the trans-(1S,3S) and cis-(1R,3S) forms of tert-butyl aminocyclopentyl)carbamate. We will explore the fundamental principles of their stereochemistry, detail strategies for their stereoselective synthesis, provide protocols for their analytical differentiation, and discuss the profound implications of their distinct spatial geometries on physicochemical properties and potential biological activity. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of stereochemical control in pharmaceutical chemistry.

Part 1: Foundational Principles of Stereoisomerism in Cyclopentyl Scaffolds

The seemingly subtle difference between the (1S,3S) and (1R,3S) configurations gives rise to two distinct molecules with unique shapes and properties. These molecules are diastereomers: stereoisomers that are not mirror images of each other.[1] This distinction arises from the arrangement of the amino and carbamate substituents on the cyclopentane ring.

-

(1R,3S)-Aminocyclopentyl)carbamate: In this isomer, the substituents at the C1 (bearing the carbamate) and C3 (bearing the amino group) positions are on the same side of the cyclopentane ring. This arrangement is referred to as the cis configuration. Due to a plane of symmetry, the cis isomer is an achiral meso compound.[2]

-

(1S,3S)-Aminocyclopentyl)carbamate: In this isomer, the substituents at C1 and C3 are on opposite sides of the ring, resulting in a trans configuration. The trans isomer is chiral and exists as a pair of enantiomers: (1S,3S) and (1R,3R).[2][3]

This fundamental geometric difference is the primary determinant of the variations in their chemical and biological behavior.

Caption: Structural comparison of cis and trans isomers.

Part 2: Comparative Physicochemical Properties

The cis and trans geometries directly influence the molecule's overall polarity, ability to pack into a crystal lattice, and interactions with solvents. These differences manifest in measurable physical properties. For the purpose of this guide, we will focus on the widely used tert-butyl carbamate (Boc) protected derivatives.

| Property | (1R,3S)-cis Isomer | (1S,3S)-trans Isomer | Rationale for Difference |

| Molecular Formula | C₁₀H₂₀N₂O₂[4] | C₁₀H₂₀N₂O₂[5] | Identical, as they are isomers. |

| Molecular Weight | 200.28 g/mol [4] | 200.28 g/mol [5] | Identical, as they are isomers. |

| Polarity | Generally higher | Generally lower | In the cis isomer, the polar N-H and C=O bonds are oriented on the same side, potentially leading to a larger net dipole moment compared to the trans isomer where they are opposed. |

| Melting Point | Expected to differ | Expected to differ | The less symmetric trans isomer may pack less efficiently into a crystal lattice, often resulting in a lower melting point compared to the more symmetric cis isomer. |

| Solubility | Expected to differ | Expected to differ | Differences in polarity and crystal lattice energy will affect solubility in various solvents. The more polar isomer is typically more soluble in polar solvents. |

| Chromatographic Rf | Expected to differ | Expected to differ | The difference in polarity leads to differential interaction with stationary phases, allowing for separation by techniques like TLC and column chromatography. |

Part 3: Stereoselective Synthesis Strategies

Achieving stereochemical purity is paramount. The synthesis of these diastereomers requires carefully chosen starting materials and reaction pathways that control the stereochemistry at C1 and C3. A common precursor for these compounds is cyclopentane-1,3-dione.[6]

Caption: General workflow for aminocyclopentyl carbamate synthesis.

Protocol: Synthesis of Cyclopentane-1,3-diamine Mixture

This protocol outlines a general, non-stereoselective route to the diamine precursors, adapted from green chemistry principles.[6]

-

Isomerization: Start with 4-hydroxycyclopent-2-enone, which can be isomerized to cyclopentane-1,3-dione using a suitable catalyst like the Ru Shvo catalyst.[6]

-

Oximation: Convert the resulting cyclopentane-1,3-dione into cyclopentane-1,3-dioxime.

-

Hydrogenation: Perform a mild oxime hydrogenation of the dioxime over a catalyst such as Rhodium on Carbon (Rh/C) to yield a mixture of cis- and trans-cyclopentane-1,3-diamine.[6]

-

Separation & Protection: The resulting diastereomeric mixture of diamines must then be separated using chromatographic techniques before selective protection of one amine with a Boc group to yield the final products.

Causality: The key challenge lies in step 4. Direct separation of the diamine diastereomers can be difficult. More advanced, stereoselective routes, often involving chiral auxiliaries or asymmetric catalysis, are typically employed in pharmaceutical development to avoid this separation step and directly synthesize the desired isomer.[7]

Part 4: Analytical and Spectroscopic Differentiation

Unambiguous identification of the cis and trans diastereomers is critical for quality control and mechanistic studies.[8] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Protocol: Chiral HPLC Separation

Diastereomers can often be separated on standard silica or C18 columns, but for robust separation and for separating the enantiomers of the trans isomer, a chiral stationary phase (CSP) is recommended.[8][9]

-

Column Selection: Utilize a polysaccharide-based CSP, such as one derived from cellulose or amylose.[8]

-

Mobile Phase: For normal-phase chromatography, a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol) is often effective.[8]

-

Sample Preparation: Dissolve approximately 1 mg/mL of the sample mixture in the mobile phase or a compatible solvent.[8]

-

Method Development: Begin with a standard mobile phase composition (e.g., 90:10 Hexane:IPA) and adjust the ratio of the alcohol modifier to optimize resolution between the diastereomeric peaks.[8]

Caption: Workflow for chiral HPLC separation of diastereomers.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed structural information by analyzing the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). The rigid ring structure and different spatial arrangements of the substituents in cis and trans isomers lead to distinct NMR spectra.[10][11]

-

¹H NMR - Chemical Shifts: Protons in the cis isomer experience a different electronic environment compared to the trans isomer due to the proximity of the substituents. This results in different chemical shifts for the ring protons, particularly those on C1 and C3.[11][12]

-

¹H NMR - Coupling Constants (J-values): The dihedral angle between vicinal protons (protons on adjacent carbons) is different in cis and trans isomers. According to the Karplus relationship, this angle difference leads to different spin-spin coupling constants. Generally, trans vicinal couplings are larger than cis couplings.[13][14]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can be definitive. In the cis isomer, a through-space correlation (NOE) is expected between the protons on the substituents at C1 and C3, as they are on the same face of the ring. This correlation would be absent or significantly weaker in the trans isomer.[10]

Part 5: Implications in Medicinal Chemistry and Drug Development

The significance of differentiating between the (1S,3S)-trans and (1R,3S)-cis isomers cannot be overstated in a pharmaceutical context. The specific 3D arrangement of functional groups (the pharmacophore) is critical for molecular recognition by biological targets like enzymes and receptors.[15]

-

Receptor Binding: A drug binds to its target via a series of intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.). The distance and orientation between the amino and carbamate groups in our example compounds are fixed differently in the cis and trans isomers. One isomer may fit perfectly into a binding pocket, leading to high affinity and desired biological activity, while the other may fit poorly or not at all, rendering it inactive or even toxic.[8][15]

-

Pharmacokinetics: Properties like solubility and polarity, which differ between diastereomers, can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Regulatory Scrutiny: Regulatory agencies like the FDA mandate that stereoisomeric drugs be treated as separate entities. The synthesis and characterization of the specific, active isomer are required, as different stereoisomers can have varied pharmacological and toxicological profiles.[8]

Caption: Differential binding of cis/trans isomers to a target.

Conclusion

The (1S,3S)-trans and (1R,3S)-cis diastereomers of aminocyclopentyl)carbamate serve as a clear illustration of the central role of stereochemistry in the chemical and pharmaceutical sciences. Their distinct three-dimensional structures, arising from the cis/trans relationship of two substituents, lead to significant and predictable differences in their physical properties, analytical behavior, and, most critically, their potential biological function. A thorough understanding and application of stereoselective synthesis and rigorous analytical differentiation are therefore not merely academic exercises but essential requirements for the development of safe and effective therapeutic agents.

References

- Benchchem. In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane.

- Benchchem. Distinguishing Cis and Trans Isomers of 3-(Hydroxymethyl)cyclopentanol by NMR Spectroscopy: A Comparative Guide.

- PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate.

- Sigma-Aldrich. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate.

- PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate.

- ChemScene. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.

- ResearchGate. Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions.

- Chemistry School. Identification of Stereochemistry in Substituted Cycloalkanes.

- Synthonix. tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate.

- Chemistry LibreTexts. 5.10: Disubstituted Cycloalkanes.

- TutorChase. How does NMR differentiate between cis and trans isomers?.

- Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR.

- RSC Publishing. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation.

- National Institutes of Health. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- Chemistry LibreTexts. Stereoisomerism in Disubstituted Cyclohexanes.

- Quora. How many stereoisomers are in (1R,3S)-cyclopentane-1,3-diol?.

- PubMed. 1,2,4-trisubstituted cyclopentanes as platforms for diversity.

- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.

- PubMed. Structure-activity relationships for insecticidal carbamates.

- ScienceDirect. Chiral Drug Separation.

- PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.

- RSC Publishing. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions.

- YouTube. distinguishing isomers by 1H NMR spectroscopy.

- IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

- MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

- Apollo Scientific. tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate.

- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.

- JOCPR. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzhrrjfk4lDWy7bYxAOg_GJg2mSSz91K-VSNUaCg3me5jnsBLAErgUjeRgyuhNGz4eE3ZL4D6THFy87RWQsjS5NLE0-ZysM7GWfn7Yme32Cg6J_nVDxKEuDwnpV6r_UQ5bwXz9MQjJvuOrPiAnLLOma_E5UdbMR-q2e2bdzJfXkI77k8rg0kVi2a68j08CXaPcPyXKkzquEP0yEMUgfhKgPVLfmOI7obUwBs3wIFBqliwMr2TJ9ODx4QjV7o8UTnfdOrOjH6CuMrwgrwYdDZ7woA==

- BLDpharm. 645400-44-8|tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.

- MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.

- ResearchGate. Chemical Properties and Biological Activities of Cyclopentenediones: A Review.

- ECHEMI. Buy tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate from JHECHEM CO LTD.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tutorchase.com [tutorchase.com]

- 12. youtube.com [youtube.com]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate

An In-depth Technical Guide to the Solubility Profile of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility profile of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate, a bifunctional molecule featuring a primary amine and a Boc-protected amine. In the absence of extensive empirical data in public literature, this document synthesizes foundational physicochemical principles with established analytical methodologies to construct a predictive solubility profile. We will explore the theoretical underpinnings of its solubility, influenced by pH, solvent polarity, and solid-state form, and provide detailed, field-proven protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize this compound.

Introduction: The Critical Role of Solubility

Tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a chiral cyclopentane derivative incorporating two key functional groups: a primary amine, which imparts basicity and hydrophilicity, and a tert-butyloxycarbonyl (Boc) protected amine, which adds significant nonpolar character.[1] This structural duality suggests a complex and highly pH-dependent solubility profile. Understanding this profile is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. Poor aqueous solubility can lead to low and erratic absorption, hindering the path to a viable therapeutic agent.[2]

This guide provides the necessary theoretical framework and practical methodologies to thoroughly characterize the solubility of this compound, enabling informed decisions in lead optimization, preformulation, and formulation development.

Physicochemical Characterization and Theoretical Solubility Drivers

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The key attributes for tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate are summarized below.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [3][4] |

| Molecular Weight | 200.28 g/mol | [3][4] |

| Structure | A cyclopentyl ring with a primary amine and a Boc-protected amine in a (1S, 3S) configuration. | [3] |

| Computed LogP | 1.39 | [1] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [1] |

| Predicted pKa | ~9.5 - 10.5 | Based on typical pKa for primary amines on a cycloalkane ring. The carbamate nitrogen is non-basic due to resonance delocalization of the lone pair.[5][6] |

The Decisive Impact of pH

The presence of the primary amine makes tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate a basic compound. Its aqueous solubility is therefore expected to be highly dependent on pH.

-

In Acidic Media (pH < pKa): The primary amine group will be protonated to form an ammonium salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to form favorable interactions with water molecules, leading to a significant increase in aqueous solubility.

-

In Neutral or Basic Media (pH > pKa): The amine group will be in its neutral, un-ionized form (-NH₂). In this state, the molecule's solubility will be governed by the interplay between the polar carbamate and amine groups and the nonpolar cyclopentyl and bulky tert-butyl groups. This is known as the intrinsic solubility (S₀), which is expected to be significantly lower than the solubility in acidic conditions.[7]

The Henderson-Hasselbalch equation can be used to model this pH-dependent solubility profile for a basic drug. The significant increase in solubility at pH values below the pKa is a critical factor for predicting its absorption in the acidic environment of the stomach.

Influence of the Boc Group and Solvent Polarity

The Boc protecting group is large and lipophilic, which fundamentally influences the molecule's solubility.[1] While the primary amine and the polar carbamate linkage contribute to potential aqueous solubility, the Boc group and the hydrocarbon scaffold favor solubility in organic solvents.[1][8]

-

Aqueous Solubility: The Boc group's lipophilicity is expected to limit the intrinsic aqueous solubility (solubility of the neutral form).[1]

-

Organic Solubility: The compound is predicted to have good solubility in a range of organic solvents. It should be soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol), and likely show some solubility in less polar solvents like dichloromethane due to the nonpolar moieties.[1]

Methodologies for Empirical Solubility Determination

A comprehensive understanding requires empirical measurement. The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development. Early discovery often utilizes high-throughput kinetic assays for rapid screening, while later stages demand the precision of thermodynamic or "equilibrium" solubility measurements, often considered the "gold standard".[9][10][11]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method measures the true equilibrium solubility of a compound and is the definitive standard.[12][13][14] It involves determining the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

-

Preparation of Media: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) as per ICH guidelines.[12]

-

Compound Addition: Add an excess amount of solid tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate to a known volume of each buffer in a sealed, inert vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) using a shaker bath or orbital shaker. The equilibration time must be sufficient to reach a steady state; 24 to 72 hours is common.[9][10] It is best practice to confirm the equilibration time by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Analysis: Calculate the solubility in µg/mL or µM by comparing the measured concentration against a standard calibration curve.

The workflow for this crucial experiment is outlined below.

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Kinetic Solubility Determination: The Turbidimetric Method

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO).[11][15][16] This method is high-throughput and consumes very little compound, making it ideal for early discovery.[17] However, it often overestimates thermodynamic solubility because it can generate supersaturated solutions.[12]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume of each DMSO dilution into a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effect.[15]

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[15][17]

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a plate reader or nephelometer at a wavelength such as 620 nm.[10][16]

-

Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the baseline, indicating the onset of precipitation.

The high-throughput nature of this assay is depicted in the following workflow diagram.

Caption: High-Throughput Workflow for Kinetic Solubility Measurement.

Predicted Solubility Profile and Data Summary

Based on the theoretical principles discussed, a predictive solubility profile can be constructed. This serves as a hypothesis to be confirmed by the empirical studies outlined above.

Predicted pH-Solubility Profile

| pH | Dominant Species | Expected Relative Solubility | Rationale |

| 1.2 | Protonated (-NH₃⁺) | High | The ammonium salt form is highly polar and water-soluble. |

| 4.5 | Protonated (-NH₃⁺) | High | Well below the predicted pKa, the compound remains fully ionized. |

| 6.8 | Mixed (Protonated/Neutral) | Medium to High | As the pH approaches the pKa, the proportion of the less soluble neutral form increases. |

| 7.4 | Mostly Neutral (-NH₂) | Low (Intrinsic Solubility) | Above the pKa, the un-ionized, more lipophilic form dominates, leading to lower aqueous solubility. |

Predicted General Solvent Solubility

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water (acidic), Methanol | High (in acidic water), High | Capable of hydrogen bonding with the amine and carbamate groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions with the carbamate moiety. |

| Nonpolar | Hexane, Toluene | Very Low | The molecule's overall polarity is too high for significant solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Can solvate both the polar and nonpolar regions of the molecule. |

Conclusion and Strategic Outlook

The solubility profile of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is predicted to be fundamentally pH-dependent, a direct consequence of its primary amine functionality. High solubility is anticipated under acidic conditions, which is favorable for dissolution in the upper gastrointestinal tract, while its intrinsic solubility at neutral pH is expected to be limited by the lipophilic Boc and cyclopentyl groups. This guide provides the theoretical basis for this profile and details the authoritative shake-flask and turbidimetric methods required for its empirical validation. A thorough characterization as outlined herein is a cornerstone of risk mitigation in the drug development process, providing the critical data needed to guide formulation science and maximize the therapeutic potential of this promising chemical entity.

References

-

Solubility of Things. Carbamate. Available from: [Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

-

Creative Biolabs. Aqueous Solubility. Available from: [Link]

-

Sumon, K. Z., Henni, A., & East, A. L. (2012). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Journal of Physical Chemistry A, 116(46), 11575-11583. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

MasterControl. ICH Q6 Guidelines. Available from: [Link]

-

Evotec. Turbidimetric Solubility Assay. Available from: [Link]

-

Liptak, M. D., & Shields, G. C. (2010). A Simple Method for the Estimation of pKa of Amines. International Journal of Quantum Chemistry, 110(15), 2837-2843. Available from: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

-

Sumon, K. Z., Henni, A., & East, A. L. (2012). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Available from: [Link]

-

ResearchGate. ICH Q6B Specifications: An Implementation Guide. Available from: [Link]

-

Wikipedia. Carbamate. Available from: [Link]

-

Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Available from: [Link]

-

European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Available from: [Link]

-

U.S. Food and Drug Administration. Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]

-

GMP Compliance. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]

-

Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-263. Available from: [Link]

-

ResearchGate. pK a values calculated for the carbamic acid derivatives of the capture amines investigated. Available from: [Link]

-

Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]

-

Solubility of Things. Carbamic acid. Available from: [Link]

-

PubChem. Ammonium Carbamate. Available from: [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]

-

ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available from: [Link]

-

Synthonix. tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

-

Acmec Biochemical. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

-

ResearchGate. Study of pH-dependent drugs solubility in water. Available from: [Link]

-

PubMed. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. Available from: [Link]

-

PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. Available from: [Link]

-

ResearchGate. pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Available from: [Link]

-

ResearchGate. Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carbamate - Wikipedia [en.wikipedia.org]

- 3. Synthonix, Inc > 645400-44-8 | tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate [synthonix.com]

- 4. 645400-44-8[tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate]- Acmec Biochemical [acmec.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. enamine.net [enamine.net]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 16. evotec.com [evotec.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate safety and hazards

An In-Depth Technical Guide to the Safety and Hazards of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate

Introduction

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a chiral building block frequently employed in medicinal chemistry and drug development. Its structure, featuring a protected amine (Boc group) and a free primary amine on a cyclopentyl scaffold, makes it a valuable intermediate for synthesizing complex target molecules. For researchers, scientists, and drug development professionals, a comprehensive understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible research and development. This guide provides an in-depth analysis of the hazards associated with this compound and outlines robust protocols for its safe handling, storage, and emergency management, grounded in established safety principles.

Chemical and Physical Identity

A precise understanding of a compound's identity and physical properties is the foundation of a thorough safety assessment. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate safety controls.

The chemical structure of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is visualized below.

Caption: Chemical Identity of the Compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 645400-44-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 200.28 g/mol | [1][3][4][6] |

| Physical Form | Solid | |

| Purity | Typically ≥95-97% | [1][2][5][7] |

| Synonyms | tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate, (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane | [1][3] |

| Storage Temperature | Recommended: 4°C, protect from light. Also stored at room temperature. |[1] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as hazardous. The primary risks are associated with irritation and acute oral toxicity. The "Warning" signal word indicates a moderate level of hazard.[1][4]

Table 2: GHS Hazard Classification

| GHS Pictogram | Signal Word | Hazard Code | Hazard Statement | Source(s) |

|---|

|

| Warning | H302 | Harmful if swallowed |[1][3][4] | | GHS07 | | H315 | Causes skin irritation |[1][3][4] | | | | H319 | Causes serious eye irritation |[1][3][4] | | | | H335 | May cause respiratory irritation |[1][3][4] |Note: Some sources indicate a potential for H318 (Causes serious eye damage), suggesting that in certain concentrations or forms, the eye irritation can be severe.[3]

Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a systematic process of identifying hazards, assessing risks, and implementing controls. The causality is clear: the inherent hazards of the chemical (irritation, toxicity) lead to risks (accidental exposure, injury) during laboratory operations. Mitigation strategies (PPE, engineering controls) are chosen specifically to break this chain.

The following workflow illustrates a self-validating system for managing the risks associated with this compound.

Caption: A systematic workflow for risk mitigation.

Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is critical for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the compound's hazards. The goal is to create a barrier between the researcher and the chemical.

-

Eye/Face Protection: Chemical safety goggles are mandatory. The risk of serious eye irritation (H319) necessitates a full seal around the eyes.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection: An appropriately sized, flame-retardant laboratory coat must be worn and fully fastened. Nitrile gloves should be worn to protect against skin irritation (H315).[3] Change gloves immediately if they become contaminated.

-

Respiratory Protection: For routine handling of small quantities within a fume hood, respiratory protection is not typically required. However, if weighing large quantities or if there is a risk of aerosolization outside of a containment system, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary to mitigate the risk of respiratory irritation (H335).[3]

Engineering Controls

Engineering controls are the primary line of defense, designed to contain the hazard at the source.

-

Ventilation: All work involving the solid compound or its solutions must be performed inside a certified chemical fume hood. This prevents the inhalation of dust or vapors, directly addressing the H335 hazard.[3]

-

Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.

Safe Handling and Use Protocol

This protocol is designed to be a self-validating system, where each step confirms a state of safety before proceeding.

-

Pre-Operational Check: Confirm that the fume hood is operational and that the eyewash station has been tested within the institutional guidelines.

-

Don PPE: Put on all required PPE as specified in section 4.1.

-

Prepare Work Area: Place an absorbent, disposable bench cover in the fume hood to contain any minor spills.

-

Weighing:

-

Transport the sealed container of the chemical to the fume hood.

-

To minimize dust, do not pour the dry powder. Use a spatula to carefully transfer the solid to a tared, sealed weighing vessel.

-

Clean the spatula thoroughly after use.

-

-

Reaction Setup:

-

Add the solid to the reaction vessel within the fume hood.

-

If making a solution, add the solvent to the solid slowly to avoid splashing.

-

-

Post-Handling:

-

Securely close the primary container of the chemical.

-

Wipe down the exterior of the container with a damp cloth before returning it to storage.

-

Storage Protocol

Proper storage is essential for maintaining the chemical's integrity and preventing accidental exposure.

-

Temperature and Conditions: Store the compound in a tightly sealed container at 4°C and protected from light.[1] This mitigates potential degradation.

-

Labeling: The container must be clearly labeled with the full chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

-

Location: Store in a designated, ventilated, and secure area away from incompatible materials. Do not store with strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

-

If Inhaled: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. This is in response to the H335 hazard.[3]

-

In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. This addresses the H315 hazard.[3] Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention due to the risk of serious eye irritation (H319).[3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. This is the primary response to the H302 "Harmful if swallowed" hazard.[3]

Accidental Release Measures

-

Evacuate the immediate area.

-

Ensure you are wearing all appropriate PPE, including respiratory protection if necessary.

-

Ventilate the area (if safe to do so).

-

For a small spill, gently cover the solid with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.

-

Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area thoroughly with soap and water.